molecular formula C16H14N2O2 B1672008 2-(3-Phenyl-1-indazolyl)acetic acid methyl ester CAS No. 897776-15-7

2-(3-Phenyl-1-indazolyl)acetic acid methyl ester

Cat. No. B1672008
CAS RN: 897776-15-7
M. Wt: 266.29 g/mol
InChI Key: RBYOCUDWQCQSAM-UHFFFAOYSA-N
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Description

“2-(3-Phenyl-1-indazolyl)acetic acid methyl ester” is a chemical compound with the formula C16H14N2O2 . It is an α-amino acid ester . The average mass of this compound is 266.295 and the monoisotopic mass is 266.10553 .


Synthesis Analysis

The synthesis of indole derivatives, such as “this compound”, has been a topic of interest in recent years . The Fischer indole synthesis is one method that has been used to create tricyclic indoles . In this process, an optically active cyclohexanone and phenylhydrazine hydrochloride are heated with methanesulfonic acid (MsOH) under reflux in methanol .


Molecular Structure Analysis

The InChI string for “this compound” is InChI=1S/C16H14N2O2/c1-20-15(19)11-18-14-10-6-5-9-13(14)16(17-18)12-7-3-2-4-8-12/h2-10H,11H2,1H3 . The SMILES representation is COC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3 .


Chemical Reactions Analysis

Esters, like “this compound”, can undergo a variety of reactions . One such reaction is hydrolysis, where the ester is heated with a large excess of water containing a strong-acid catalyst . The reaction is reversible and does not go to completion . The products are a carboxylic acid and an alcohol .

Scientific Research Applications

Synthesis and Structural Characterization

2-(3-Phenyl-1-indazolyl)acetic acid methyl ester is synthesized and characterized through different chemical processes, providing a foundational understanding of its structure and potential applications. For instance, the methyl ester of 1H-indazole-3-carboxylic acid is formed via diazotization and intramolecular aliphatic diazonium coupling, offering insights into regioselective electrophilic diazonium ion addition and subsequent tautomerization mechanisms under acidic conditions. These processes are critical for the formation of indazole derivatives, highlighting the compound's significance in synthetic organic chemistry (Glaser et al., 1993).

Furthermore, the synthesis of indazoles substituted at the N-1 and N-2 positions with ester-containing side chains illustrates the versatility of this compound in generating structurally diverse molecules. Such research enables the exploration of supramolecular architecture involving intermolecular hydrogen bonds, contributing to the development of new materials and drugs (Fátima C Teixeira et al., 2006).

Thermal Behavior and Stability

Studies on the thermal decomposition and stability of similar methyl esters provide valuable data for understanding the behavior of this compound under various conditions. These investigations reveal the compound's stability up to its fusion point and its decomposition products, which include CO2, H2O, NH3, and CH3OH. Such data are essential for applications in materials science and engineering, where thermal stability is a critical parameter (M. Sikorska-Iwan et al., 2005).

Mechanism of Action

Target of Action

Inz-1 primarily targets the Mitochondrial Cytochrome bc1 and ENPP1 . The mitochondrial cytochrome bc1 plays a crucial role in the electron transport chain of mitochondria, which is essential for energy production in cells . ENPP1, on the other hand, is a critical enzyme involved in the regulation of mineralization and neointimal proliferation .

Mode of Action

Inz-1 acts as an inhibitor of the mitochondrial cytochrome bc1 . It binds to the Qo pocket of cytochrome bc1 reductase, and its differential interactions with fungal L275 and human F275 residues may be key to its fungal selectivity .

As for ENPP1, Inz-1 acts as an enzyme replacement therapy. It is designed to circulate throughout the body and cleave extracellular ATP into PPi and AMP, a precursor of adenosine .

Biochemical Pathways

Inz-1 affects the electron transport chain in mitochondria by inhibiting the mitochondrial cytochrome bc1 . This inhibition disrupts the normal flow of electrons within the chain, affecting the production of ATP, the main energy currency of the cell .

In the case of ENPP1, Inz-1 increases the levels of inorganic pyrophosphate (PPi) and adenosine, both of which play significant roles in regulating mineralization and neointimal proliferation .

Pharmacokinetics

It’s important to note that these properties play a crucial role in drug discovery and chemical safety assessment .

Result of Action

Inz-1 has been shown to have significant molecular and cellular effects. It inhibits the growth of certain yeast strains and reverses Fluconazole resistance in the fungus Candida albicans . In addition, it has been found to induce ribosomal stress and prevent neointimal proliferation in ENPP1 deficient mice .

Action Environment

The action, efficacy, and stability of Inz-1 can be influenced by various environmental factors. For instance, the compound is currently being tested in clinical trials for the treatment of ENPP1 Deficiency and ABCC6 Deficiency . The results of these trials could provide valuable insights into how different physiological and pathological conditions affect the action of Inz-1.

properties

IUPAC Name

methyl 2-(3-phenylindazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-20-15(19)11-18-14-10-6-5-9-13(14)16(17-18)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYOCUDWQCQSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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